Cas no 73635-75-3 (4,5-Dihydroxy-2-nitrobenzaldehyde)
4,5-Dihydroxy-2-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3,4-DIHYDROXY-6-NITROBENZALDEHYDE
- 6-NITROPROTOCATECHUALDEHYDE
- 6-NITROPROTOCATECUALDEHYDE
- 4,5-Dihydroxy-2-nitrobenzaldehyde
-
- MDL: MFCD00016645
- Inchi: 1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H
- InChI Key: SDAAKNQPCGUCNH-UHFFFAOYSA-N
- SMILES: OC1C(=CC(C=O)=C(C=1)[N+](=O)[O-])O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.667±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 203-204 ºC
- Solubility: Very slightly soluble (0.93 g/l) (25 º C),
4,5-Dihydroxy-2-nitrobenzaldehyde Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-43
- Safety Instruction: 26-36-36/37
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Hazardous Material Identification:
4,5-Dihydroxy-2-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011150-1g |
3,4-Dihydroxy-6-nitrobenzaldehyde |
73635-75-3 | 95+% | 1g |
£44.00 | 2022-03-01 | |
| Alichem | A019144135-5g |
4,5-Dihydroxy-2-nitrobenzaldehyde |
73635-75-3 | 95% | 5g |
$630.00 | 2023-09-01 | |
| abcr | AB164903-1 g |
3,4-Dihydroxy-6-nitrobenzaldehyde, 95%; . |
73635-75-3 | 95% | 1 g |
€61.50 | 2023-07-20 | |
| abcr | AB164903-10 g |
3,4-Dihydroxy-6-nitrobenzaldehyde, 95%; . |
73635-75-3 | 95% | 10 g |
€419.00 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D843184-250mg |
4,5-Dihydroxy-2-nitrobenzaldehyde |
73635-75-3 | 95% | 250mg |
456.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JZ974-250mg |
4,5-Dihydroxy-2-nitrobenzaldehyde |
73635-75-3 | 95+% | 250mg |
460CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JZ974-1g |
4,5-Dihydroxy-2-nitrobenzaldehyde |
73635-75-3 | 95+% | 1g |
1162CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JZ974-5g |
4,5-Dihydroxy-2-nitrobenzaldehyde |
73635-75-3 | 95+% | 5g |
5608CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D487563-10g |
3,4-DIHYDROXY-6-NITROBENZALDEHYDE |
73635-75-3 | 95% | 10g |
$2000 | 2024-08-03 | |
| TRC | D453970-250mg |
4,5-Dihydroxy-2-nitrobenzaldehyde |
73635-75-3 | 250mg |
$ 98.00 | 2023-09-07 |
4,5-Dihydroxy-2-nitrobenzaldehyde Suppliers
4,5-Dihydroxy-2-nitrobenzaldehyde Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4,5-Dihydroxy-2-nitrobenzaldehyde
4,5-Dihydroxy-2-nitrobenzaldehyde (CAS No. 73635-75-3): Properties, Applications, and Research Insights
4,5-Dihydroxy-2-nitrobenzaldehyde (CAS No. 73635-75-3) is a specialized organic compound with a unique molecular structure that combines hydroxyl, nitro, and aldehyde functional groups. This nitrobenzaldehyde derivative has garnered significant attention in recent years due to its versatile chemical reactivity and potential applications in pharmaceuticals, material science, and analytical chemistry. Researchers are particularly interested in its electron-withdrawing properties and its role as a building block for more complex molecules.
The compound's molecular formula is C7H5NO5, with a molecular weight of 183.12 g/mol. Its distinctive ortho-dihydroxy nitrobenzaldehyde structure contributes to several interesting characteristics, including moderate solubility in polar organic solvents and specific UV-visible absorption properties. These features make it valuable for fluorescence studies and as a chromogenic reagent in analytical applications.
Recent studies have explored the potential of 4,5-Dihydroxy-2-nitrobenzaldehyde in antioxidant research, where its phenolic hydroxyl groups show interesting radical scavenging activity. This aligns with current scientific interest in developing novel natural product analogs with enhanced biological activity. The compound's ability to form stable complexes with metal ions has also made it valuable in coordination chemistry research.
In pharmaceutical applications, this nitro aromatic aldehyde serves as a key intermediate in synthesizing various heterocyclic compounds. Its reactivity allows for the construction of benzimidazole derivatives and other nitrogen-containing heterocycles that are important in medicinal chemistry. The growing demand for specialty chemicals in drug discovery has increased interest in such building blocks.
The compound's unique electronic properties make it valuable in material science applications, particularly in developing organic semiconductors and photoactive materials. Researchers are investigating its potential in molecular electronics due to its ability to undergo reversible redox reactions. This aligns with current trends in green chemistry and sustainable material development.
Analytical chemists utilize 4,5-Dihydroxy-2-nitrobenzaldehyde as a sensitive reagent for detecting various metal ions. Its chelation properties and colorimetric response make it useful in environmental monitoring and water quality analysis, addressing current concerns about heavy metal pollution. The compound's selectivity for certain transition metals has potential applications in sensor technology.
From a synthetic chemistry perspective, the ortho-positioned hydroxyl groups in 4,5-Dihydroxy-2-nitrobenzaldehyde offer interesting possibilities for regioselective reactions. This characteristic is particularly valuable in multistep organic synthesis, where controlled functionalization is crucial. Recent publications have highlighted its use in constructing complex natural product analogs.
The stability and storage requirements of 4,5-Dihydroxy-2-nitrobenzaldehyde are important considerations for researchers. Proper handling under controlled conditions ensures its chemical integrity, especially given the sensitivity of its functional groups to environmental factors. These considerations are particularly relevant for laboratory safety protocols and chemical storage best practices.
Current market trends show growing demand for specialty benzaldehyde derivatives like 4,5-Dihydroxy-2-nitrobenzaldehyde, driven by pharmaceutical and material science applications. Suppliers are increasingly offering this compound with various purity grades to meet different research needs, from analytical standards to bulk quantities for synthetic applications.
Future research directions for 4,5-Dihydroxy-2-nitrobenzaldehyde may explore its potential in bioconjugation chemistry and as a scaffold for drug delivery systems. The compound's unique combination of functional groups offers opportunities for developing targeted therapeutic agents and smart materials responsive to specific biological or environmental stimuli.
For researchers working with 4,5-Dihydroxy-2-nitrobenzaldehyde, understanding its spectroscopic characteristics is essential. The compound exhibits distinctive NMR and IR spectra that serve as valuable fingerprints for purity assessment. These analytical aspects are crucial for quality control in both research and potential industrial applications.
The environmental fate and biodegradation pathways of 4,5-Dihydroxy-2-nitrobenzaldehyde represent another area of scientific interest. As regulatory requirements for chemical sustainability increase, understanding the ecological impact of such compounds becomes more important, particularly in the context of green chemistry principles.
In conclusion, 4,5-Dihydroxy-2-nitrobenzaldehyde (CAS No. 73635-75-3) represents a versatile and scientifically interesting compound with applications spanning multiple disciplines. Its unique combination of functional groups and reactivity patterns continues to inspire research in medicinal chemistry, materials science, and analytical applications, positioning it as an important specialty chemical for advanced scientific investigations.
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